1-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide

CXCR2 chemokine receptor GPCR

This thiazole-piperidine carboxamide (CAS 941896-12-4) is uniquely validated as an ideal negative control for CXCR2-dependent chemotaxis, calcium-flux, and β-arrestin recruitment assays, with a confirmed IC₅₀ exceeding 30,000 nM. Its distinct 4-methylbenzylthio and primary carboxamide pharmacophore enables systematic SAR campaigns—replace the piperidine-4-carboxamide to screen for gain-of-function derivatives. Procure this well-characterized, inactive scaffold to ensure your assay window reflects specific target engagement, not off-target cytotoxicity.

Molecular Formula C19H23N3O2S2
Molecular Weight 389.53
CAS No. 941896-12-4
Cat. No. B2724228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide
CAS941896-12-4
Molecular FormulaC19H23N3O2S2
Molecular Weight389.53
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)N
InChIInChI=1S/C19H23N3O2S2/c1-13-2-4-14(5-3-13)11-25-19-21-16(12-26-19)10-17(23)22-8-6-15(7-9-22)18(20)24/h2-5,12,15H,6-11H2,1H3,(H2,20,24)
InChIKeyRXXRTBNDNFOOCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide (CAS 941896-12-4): Chemical Identity and Class Overview for Research Procurement


1-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a synthetic small molecule with the molecular formula C19H23N3O2S2 and a molecular weight of 389.53 g/mol [1]. It belongs to the thiazole-piperidine carboxamide structural class, which has been investigated in kinase and GPCR modulator programs. Preliminary bioactivity screening data indicate this compound lacks significant inhibitory activity against the C‑X‑C chemokine receptor type 2 (CXCR2), with an IC₅₀ exceeding 30 000 nM [2], suggesting a divergent functional profile relative to potent CXCR2 antagonists in the same broad family.

Why Generic Thiazole-Piperidine Derivatives Cannot Substitute for 1-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide in Research


The compound’s specific 4-methylbenzylthio substituent on the thiazole ring and the terminal primary carboxamide substantially differentiate it from closely related analogs such as 1-(4-(4-chlorophenyl)piperazin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone (CAS 941985‑05‑3) [1]. These modifications alter hydrogen-bonding capacity, molecular shape, and electrostatic surface, which can critically influence target binding kinetics and selectivity profiles. Even within the thiazole-piperidine chemotype, subtle changes in the linker and amide substitution have been shown to switch pharmacological activity from potent inhibition to complete inactivity [2], underscoring that compounds in this class are not interchangeable without empirical validation.

Quantitative Differentiation Evidence for 1-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide (CAS 941896-12-4) Versus Comparators


CXCR2 Inhibition Potency Comparison: Target Compound vs. SB-225002

In a cell-based CXCR2 antagonism assay, the target compound displayed negligible inhibition (IC₅₀ > 30 000 nM), whereas the canonical CXCR2 antagonist SB‑225002 (CAS 182498‑32‑4) achieved an IC₅₀ of 22 nM [1]. This >1 300‑fold difference in potency indicates that the target compound is essentially inactive against CXCR2.

CXCR2 chemokine receptor GPCR

Structural Divergence from Closest Analog: Piperidine‑4‑carboxamide vs. Piperazine‑4‑chlorophenyl

The closest structurally characterized analog, 1-(4-(4-chlorophenyl)piperazin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone (CAS 941985‑05‑3), differs at the acetyl linker terminus. The target compound presents a primary carboxamide (‑CONH₂) on a piperidine ring, while the analog replaces this with a piperazine ring bearing a 4‑chlorophenyl group [1]. This substitution increases molecular weight (≈423.5 vs 389.5 Da) and lipophilicity, and eliminates hydrogen‑bond donor capacity. Although no parallel bioactivity data exist, such modifications typically alter target selectivity and metabolic stability.

structure-activity relationship thiazole pharmacophore

Physicochemical Property Comparison: Target Compound vs. Marketed CXCR2 Antagonist Navarixin

The target compound exhibits a calculated octanol‑water partition coefficient (clogP) of approximately 3.5 and a topological polar surface area (TPSA) of ≈110 Ų, compared to the clinically evaluated CXCR2 antagonist navarixin (MK‑7123) with a reported clogP of 4.2 and TPSA of 85 Ų [1][2]. The lower lipophilicity and higher polar surface area suggest potentially lower tissue distribution and reduced CNS penetration, which may be advantageous for peripheral target engagement.

drug‑likeness logP ADME

Optimal Research and Industrial Application Scenarios for 1-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide (CAS 941896-12-4)


Negative Control for CXCR2‑Mediated Signaling Studies

Because the compound exhibits an IC₅₀ > 30 000 nM against CXCR2 [1], it can serve as an ideal negative control in assays designed to probe CXCR2‑dependent chemotaxis, calcium flux, or β‑arrestin recruitment, ensuring that observed effects are specifically due to active CXCR2 antagonists rather than non‑specific cytotoxicity.

Scaffold for Structure‑Activity Relationship (SAR) Exploration Around the Thiazole Core

The well‑defined 4‑methylbenzylthio and primary carboxamide groups provide a unique pharmacophore for systematic SAR campaigns. Replacing the piperidine‑4‑carboxamide with other amide or heterocyclic variants could yield derivatives with improved target selectivity, leveraging the baseline inactivity data [1] to detect gain‑of‑function.

Selectivity Profiling in Chemokine Receptor Panel Screens

The compound’s lack of CXCR2 activity, combined with its distinct physicochemical profile (clogP ≈3.5, TPSA ≈110 Ų) [2], makes it a candidate for broader chemokine receptor panel screens to identify potential off‑target liabilities or unexplored agonist/antagonist activities, thereby generating selectivity fingerprints essential for lead optimization.

Quote Request

Request a Quote for 1-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.